molecular formula C13H16N2O4 B2939670 3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide CAS No. 2034322-83-1

3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide

Cat. No.: B2939670
CAS No.: 2034322-83-1
M. Wt: 264.281
InChI Key: NKIVPQQPFBBXEJ-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide: is a synthetic organic compound known for its distinctive chemical structure and potential applications in various fields including chemistry, biology, and medicine. The molecule incorporates a furo[2,3-c]pyridine core, which is often seen in compounds with biological activity.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide typically involves multiple steps including the construction of the furo[2,3-c]pyridine scaffold followed by functional group modifications. Initial steps may involve cyclization reactions to form the core structure, followed by alkylation and methoxylation reactions to introduce the methoxy and propanamide groups.

Industrial production methods: Industrial production may scale up the lab procedures, optimizing for yield and cost-efficiency. Techniques like continuous flow chemistry could be employed for larger scale reactions. Reaction parameters such as temperature, solvent choice, and catalyst selection are crucial for maximizing efficiency.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: The compound can undergo oxidation reactions, particularly on the methoxy or the furo[2,3-c]pyridine ring.

  • Reduction: Reduction of the ketone group within the compound can yield secondary alcohols.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine ring.

Common reagents and conditions used in these reactions:

  • Oxidizing agents like potassium permanganate or PCC (Pyridinium chlorochromate).

  • Reducing agents such as lithium aluminium hydride (LAH) or sodium borohydride (NaBH4).

  • Various nucleophiles or electrophiles for substitution reactions, often facilitated by a solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major products formed from these reactions:

  • Oxidation can yield aldehydes or carboxylic acids.

  • Reduction can yield alcohols.

  • Substitution can result in a variety of functionalized derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: The unique structure makes it a valuable intermediate for synthesizing more complex molecules, particularly in organic synthesis and pharmaceutical chemistry.

Biology: Studies have shown potential for its use in biological assays, often investigating its interaction with various biomolecules or its bioactivity in cell cultures.

Medicine: Its structure suggests potential medicinal properties, possibly acting as a lead compound in drug discovery for its bioactive core structure.

Industry: May be employed in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The compound's mechanism of action typically involves interaction with biological targets, such as enzymes or receptors. The furo[2,3-c]pyridine core can interact with active sites, influencing biochemical pathways.

Molecular targets and pathways involved:

  • Enzymes: Inhibition or modulation of enzyme activity could be one mechanism, particularly with those involved in metabolic pathways.

  • Receptors: Binding to specific receptors in biological membranes might alter signal transduction pathways.

Comparison with Similar Compounds

  • 2-furo[2,3-c]pyridine derivatives: with various alkyl or aryl substitutions.

  • 7-oxofuro[2,3-c]pyridine analogues: with different side chains or functional groups.

Properties

IUPAC Name

3-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-18-8-4-11(16)14-5-7-15-6-2-10-3-9-19-12(10)13(15)17/h2-3,6,9H,4-5,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIVPQQPFBBXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCCN1C=CC2=C(C1=O)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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